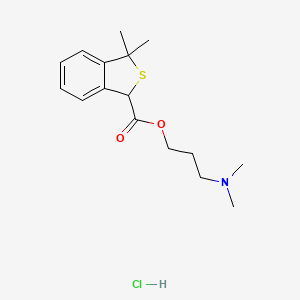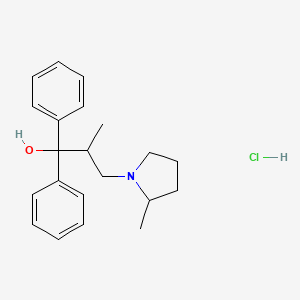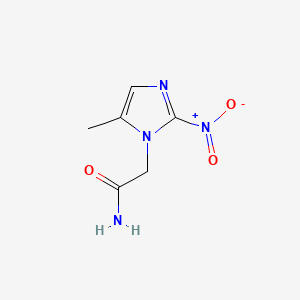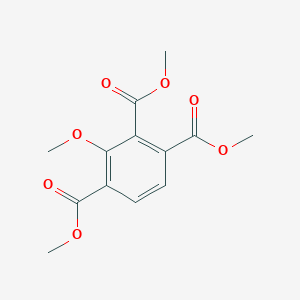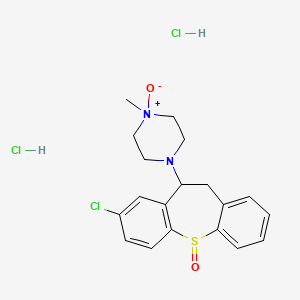![molecular formula C16H13N9 B14690412 2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile CAS No. 35107-30-3](/img/structure/B14690412.png)
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile is a complex organic compound with a unique structure that includes a triazine ring, a triazene linkage, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile typically involves multiple steps. One common method starts with the preparation of 4,6-diamino-1,3,5-triazine, which is then reacted with 4-nitrobenzaldehyde to form an intermediate. This intermediate undergoes a triazene formation reaction with hydrazine hydrate, followed by a coupling reaction with benzonitrile under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diamino-1,3,5-triazine: A precursor in the synthesis of the compound.
Benzonitrile: A structural component of the compound.
Triazene derivatives: Compounds with similar triazene linkages.
Uniqueness
2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile is unique due to its combination of a triazine ring, triazene linkage, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Propiedades
Número CAS |
35107-30-3 |
|---|---|
Fórmula molecular |
C16H13N9 |
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
2-[[4-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzonitrile |
InChI |
InChI=1S/C16H13N9/c17-9-11-3-1-2-4-13(11)24-25-23-12-7-5-10(6-8-12)14-20-15(18)22-16(19)21-14/h1-8H,(H,23,24)(H4,18,19,20,21,22) |
Clave InChI |
JEQFNVNKRPIZGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)N=NNC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


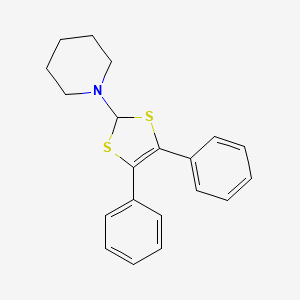
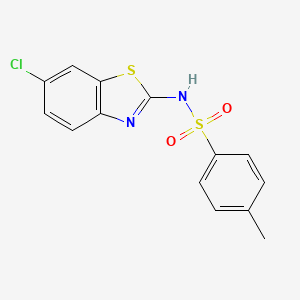
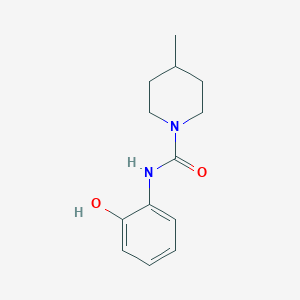
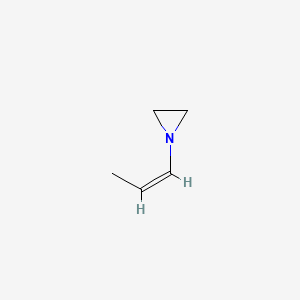
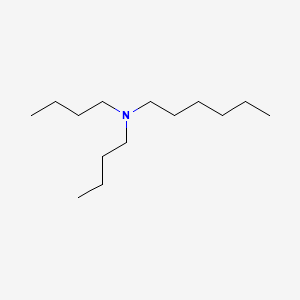
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
